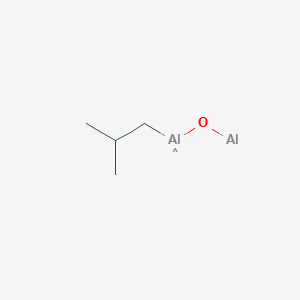

Isobutylaluminoxane

Description

Properties

InChI |

InChI=1S/C4H9.2Al.O/c1-4(2)3;;;/h4H,1H2,2-3H3;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFQIFDACWBNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]O[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Al2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220326-29-4 | |

| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

Synthetic Methodologies for Isobutylaluminoxane

The principal method for synthesizing this compound is the controlled partial hydrolysis of triisobutylaluminum (B85569) (TIBA). researchgate.net This highly exothermic reaction requires careful control of conditions to achieve the desired oligomeric structure. Several specific methodologies have been reported:

Hydrolysis with Liquid Water: This involves the dropwise addition of distilled water to a cooled solution of TIBA in a hydrocarbon solvent like heptane (B126788) or toluene. researchgate.net The reaction is typically initiated at low temperatures (e.g., -78 °C) and then allowed to warm and reflux to ensure complete reaction. researchgate.net

Hydrolysis with Ice or Water Vapor: IBAO has been successfully synthesized by reacting TIBA with water in the form of ice particles or as a vapor. researchgate.netunito.it These methods can influence the stability and activating ability of the resulting aluminoxane. unito.it

Hydrolysis using Hydrated Salts: Crystalline hydrates, such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), can be used as the water source for the hydrolysis of TIBA. researchgate.net This method is considered a relatively selective route for synthesis. researchgate.net

Continuous Flow Synthesis: More recently, continuous flow platforms using 3D-printed reactors have been developed for the synthesis of IBAO. researchgate.netuvic.ca This approach offers enhanced control over the highly exothermic reaction, improves safety, and allows for high-yield production. researchgate.netuvic.ca

Key Physicochemical Characteristics

This compound is commercially available, typically as a solution in hydrocarbon solvents like heptane or hexane. nouryon.com It is a clear, colorless liquid that is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. nouryon.comnouryon.com Its properties make it suitable for use in various polymerization processes.

Interactive Data Table: Physicochemical Properties of this compound (IBAO-65)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 220326-29-4 | nouryon.comnouryon.com |

| Molecular Formula | C4H12Al2O (representative monomer) | researchgate.net |

| Appearance | Clear colorless liquid | nouryon.com |

| Density (at 25°C) | 0.691 g/cm³ | nouryon.com |

| Freezing Point | < -90 °C | nouryon.com |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons | nouryon.comnouryon.com |

| Stability | Stable when stored under a dry, inert atmosphere away from heat. | nouryon.com |

Advanced Synthetic Methodologies for Isobutylaluminoxane

Controlled Hydrolysis Strategies of Triisobutylaluminum (B85569)

The most common method for synthesizing isobutylaluminoxane is the controlled hydrolysis of triisobutylaluminum (TIBA). This exothermic reaction involves the partial reaction of TIBA with water to form Al-O-Al linkages, eliminating isobutane (B21531) as a byproduct. The precise control of this reaction is critical to obtaining soluble, catalytically active IBAO and avoiding the formation of insoluble aluminum oxides or gels.

The composition and structure of the resulting IBAO are highly dependent on the source of water and the molar ratio of water to TIBA. Different methods of introducing water allow for varying degrees of control over the highly exothermic reaction.

Water Source : The physical state and delivery method of the water significantly impact the reaction rate and local concentrations. Common sources include:

Liquid Water : Direct addition of liquid water requires vigorous stirring and efficient cooling to manage the reaction's exothermicity and ensure immediate dispersion. google.com This method can be challenging to control, but processes have been developed where a stream of water is introduced beneath the surface of an agitated TIBA solution to achieve rapid dispersal. google.com

Ice : Using water in the form of ice particles allows for a slower, more controlled release of water as the ice melts, helping to manage the reaction temperature. researchgate.net

Water Vapor : Passing a wet hydrocarbon or an inert gas saturated with water through the TIBA solution provides a slow and controlled introduction of the reactant. google.com

Hydrated Salts : Crystalline hydrates, such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other metal salt hydrates, serve as an in-situ source of water. researchgate.netgoogle.com This method can offer good selectivity but may introduce trace metal impurities into the final product, which could act as catalyst poisons. google.com

Stoichiometry : The molar ratio of water to aluminum (H₂O/Al) is a critical parameter that dictates the average molecular weight and the degree of oligomerization of the IBAO. google.com

Low H₂O/Al ratios (e.g., < 0.7) typically yield lower molecular weight, viscous liquid IBAO products. google.com

As the ratio approaches 1:1, higher molecular weight oligomers are formed. google.com For instance, reacting TIBA with an equal mole quantity of water has been reported for IBAO synthesis. google.com

Ratios significantly above 1 can lead to the formation of insoluble, inactive aluminum oxides and gels. The optimal range is often between 0.5:1 and 1.1:1 to produce soluble, active aluminoxanes. google.com

The following table summarizes the impact of different water sources on the synthesis of IBAO.

| Water Source | Characteristics | Advantages | Disadvantages |

| Liquid Water | Direct addition to TIBA solution. google.com | Fast reaction. | Difficult to control; high risk of localized overheating and gel formation. google.com |

| Ice | Water added as solid particles. researchgate.net | Slower, more controlled reaction; better temperature management. ippi.ac.ir | May have mass transfer limitations. |

| Water Vapor | Water introduced via a carrier gas. google.com | Very slow and controlled addition; excellent for minimizing exotherm. | Can be a slow process for large-scale production. |

| Hydrated Salts | Water released from a crystal lattice (e.g., CuSO₄·5H₂O). researchgate.netgoogle.com | Highly controlled water release; selective synthesis. researchgate.net | Potential for metal impurity contamination in the final product. google.com |

The synthesis of IBAO can be performed using either batch or continuous flow reactors, with each approach offering distinct advantages and challenges.

Batch Synthesis : This is the traditional approach where reactants are loaded into a stirred vessel, and the reaction proceeds over a set period. google.comlabmanager.com The hydrolysis is typically carried out by adding water dropwise to a cooled and vigorously agitated solution of TIBA in a hydrocarbon solvent. google.com While flexible and suitable for laboratory-scale synthesis, batch processes can be difficult to scale up due to challenges in heat removal and ensuring consistent mixing, which can lead to batch-to-batch variability. labmanager.comkilolabs.com The large volume of reactive material present at one time also poses significant safety risks. kilolabs.com

Continuous Flow Synthesis : In this modern approach, reactants are continuously pumped through a reactor, often a microreactor or a tube reactor, where they mix and react. scite.airesearchgate.net This method provides superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net Key advantages of continuous flow for IBAO synthesis include:

Enhanced Safety : The small reactor volume significantly improves heat transfer and reduces the risk associated with the highly exothermic hydrolysis reaction. kilolabs.comscite.ai

High Consistency and Yield : Precise control over reaction conditions leads to a more uniform product with higher reproducibility. scite.airesearchgate.net Studies have demonstrated achieving IBAO yields over 98% in optimized single-pass flow systems. scite.airesearchgate.net

Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the heat transfer issues of large batch reactors. labmanager.com

A comparative overview of the two synthetic approaches is provided in the table below.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor (low surface-area-to-volume ratio). kilolabs.com | Excellent (high surface-area-to-volume ratio). kilolabs.com |

| Safety | Higher risk due to large reactant volume. kilolabs.com | Inherently safer due to small reaction volume. researchgate.netscite.ai |

| Process Control | Less precise; potential for temperature/concentration gradients. labmanager.com | Precise control over temperature, residence time, and stoichiometry. researchgate.net |

| Consistency | Potential for batch-to-batch variability. | High product consistency and reproducibility. scite.ai |

| Scalability | Challenging due to heat transfer limitations. | Easier to scale by extending run time or numbering-up. labmanager.com |

| Yield | Can be lower due to side reactions and gel formation. | Often results in higher yields and purity. scite.airesearchgate.net |

Influence of Water Source and Stoichiometry on Product Composition

Non-Hydrolytic Routes to Isobutylaluminoxanes

To circumvent the challenges associated with the direct, highly exothermic reaction of TIBA with water, non-hydrolytic synthetic routes have been explored. These methods utilize alternative oxygen sources to form the Al-O-Al backbone of the aluminoxane. While much of the research has focused on methylaluminoxane (B55162) (MAO), the principles are applicable to IBAO.

Alternative routes for MAO synthesis include the reaction of trimethylaluminum (B3029685) (TMA) with bis(trialkyltin)oxides (R₃Sn-O-SnR₃) or with main group hydroxides. acs.orgresearchgate.netrsc.org An analogous non-hydrolytic pathway to IBAO has been demonstrated through the reaction of diisobutylaluminum hydride ((iBu)₂AlH) with triphenylmethanol (B194598) (Ph₃COH). rsc.org When this reaction is conducted at low temperatures (e.g., -78 °C), it quantitatively yields Ph₃CH and this compound. rsc.org This approach proceeds via a proposed hydroxide-alkyl exchange, forming an unstable intermediate that subsequently condenses to IBAO. rsc.org These non-hydrolytic methods offer a pathway to aluminoxanes under potentially milder conditions, avoiding the vigorous and difficult-to-control reaction with water.

Engineering of Precursor Interactions for Structural Control

The catalytic activity of IBAO is intrinsically linked to its three-dimensional structure. Researchers are exploring methods to control the final structure by engineering the interactions of the aluminum precursors. The goal is to move beyond the statistical mixture of cages and rings typical of conventional synthesis toward more defined, single-site-like aluminoxane structures.

This can be achieved by modifying the precursors themselves. For instance, the use of bulky substituents on the aluminum alkyl can direct the assembly of specific cage-type structures. uef.fi Theoretical studies suggest that this compound cage structures containing bridging hydrides and three-coordinate aluminum sites are promising models. uef.fi Furthermore, the introduction of specifically designed ligands can influence the electronic and steric environment around the aluminum centers during oligomerization, thereby guiding the formation of the aluminoxane framework. nih.gov The fine-tuning of ligands attached to the metal center is known to significantly control catalytic performance, and this principle extends to the design of the aluminoxane cocatalyst itself. researchgate.net This area of research aims to create IBAO with tailored structures to enhance catalytic activity and gain better control over polymer properties.

Isolation and Purification Techniques for Research-Grade Materials

Obtaining research-grade IBAO requires effective isolation and purification techniques to remove unreacted TIBA, solvent, and insoluble byproducts. The purity of the IBAO is critical as residual starting materials or impurities can affect its performance as a cocatalyst.

The typical product of IBAO synthesis is a solution in a hydrocarbon solvent like heptane (B126788) or toluene. google.comgoogle.com Several steps are employed to isolate and purify the aluminoxane:

Filtration : The first step is often to filter the reaction mixture to remove any insoluble materials or gels that may have formed. google.com

Solvent and Volatile Removal : The solvent and volatile byproducts, such as isobutane liberated during the reaction, are removed under vacuum, often with gentle heating. google.comgoogle.com This process may yield the IBAO as a viscous liquid or a solid powder, depending on its molecular weight. google.com

Extraction : In some cases, the product can be extracted from insoluble materials using a suitable solvent like diethyl ether. google.com

Precipitation and Washing : The IBAO can be purified by precipitation from the reaction solution, followed by washing with a non-solvent (e.g., hexane) or methanol (B129727) to remove residual impurities. researchgate.netmdpi.com The purified product is then dried under vacuum to a constant weight. mdpi.com

These techniques are summarized in the table below.

| Technique | Purpose | Description |

| Filtration | Removal of insoluble byproducts. | Passing the solution through a filter medium to separate solid particles from the liquid IBAO solution. google.com |

| Vacuum Stripping | Removal of solvent and volatile byproducts. | Applying a vacuum, sometimes with heat, to evaporate the solvent (e.g., toluene) and dissolved gases (e.g., isobutane). google.comgoogle.com |

| Extraction | Separation from unreacted solid starting materials or byproducts. | Using a solvent (e.g., diethyl ether) to selectively dissolve the IBAO, leaving insoluble materials behind. google.com |

| Reprecipitation | Purification of the final product. | Adding the IBAO solution to a large volume of a non-solvent to cause the IBAO to precipitate, leaving soluble impurities in the liquid phase. mdpi.com |

| Washing | Removal of trace impurities. | Rinsing the isolated IBAO with a suitable solvent (e.g., methanol, hexane) to remove any remaining starting materials or byproducts. researchgate.netmdpi.com |

Structural Elucidation of Isobutylaluminoxane Aggregates and Oligomers

Advanced Spectroscopic Probes for Solution and Solid-State Architectures

Spectroscopic techniques are paramount in decoding the intricate structures of IBAO. High-field NMR, vibrational spectroscopies, and mass spectrometry each offer a unique window into the molecular architecture of these important organoaluminum compounds.

NMR spectroscopy is a powerful, non-destructive tool for probing the local chemical environments of magnetically active nuclei within the IBAO structure, such as ¹H, ²⁷Al, and strategically introduced ³¹P probes.

Proton Nuclear Magnetic Resonance (¹H NMR) is fundamental for verifying the identity and integrity of the isobutyl groups attached to the aluminum centers. The spectra typically display characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the isobutyl moiety. libretexts.orgmnstate.educompoundchem.com Deshielding effects from the electropositive aluminum cause these signals to appear at specific chemical shifts, allowing for clear identification. libretexts.orgpressbooks.pub

Furthermore, ¹H NMR is crucial for the detection of aluminum-hydride (Al-H) species, which can form as byproducts during synthesis or through β-hydride elimination from the isobutyl groups. These hydride protons typically appear as broad resonances in a distinct region of the spectrum, generally between 3.5 and 5.5 ppm. The presence and integration of these signals provide quantitative information about the hydride content within the IBAO sample.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Isobutylaluminoxane

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Isobutyl (CH₃) | 0.9 - 1.1 |

| Isobutyl (CH) | 1.8 - 2.1 |

| Isobutyl (CH₂) | 0.4 - 0.6 |

| Aluminum Hydride (Al-H) | 3.5 - 5.5 (broad) |

Note: Chemical shifts can vary depending on solvent, concentration, and the specific oligomeric structure.

Given that ²⁷Al is a quadrupolar nucleus, solid-state Magic-Angle Spinning (MAS) NMR is the preferred method for analyzing the aluminum centers in solid or amorphous IBAO samples. cuni.cz This technique overcomes the significant line broadening seen in solution NMR, allowing for the resolution of distinct aluminum sites based on their coordination number. nih.gov The isotropic chemical shift (δiso) in a ²⁷Al MAS NMR spectrum is highly sensitive to the geometry of the aluminum atom. researchgate.netstanford.edu

Research on aluminoxanes and related aluminum oxides has established clear correlations between chemical shift and coordination environment. researchgate.netresearchgate.net Tetrahedrally coordinated aluminum (AlO₄), pentacoordinated aluminum (AlO₅), and octahedrally coordinated aluminum (AlO₆) resonate in distinct regions of the spectrum. cuni.czresearchgate.net This allows for the quantitative assessment of the different types of aluminum sites within the IBAO aggregate, providing direct insight into its three-dimensional framework. nih.gov

Table 2: Characteristic ²⁷Al MAS NMR Chemical Shifts for Aluminum Coordination Spheres

| Aluminum Coordination | Typical Isotropic Chemical Shift (δiso, ppm) |

| Four-coordinate ( gccpo.orgAl) | 50 - 80 |

| Five-coordinate ( acs.orgAl) | 25 - 45 |

| Six-coordinate ( researchgate.netAl) | -10 - 15 |

Reference: Aqueous Al³⁺ solution. researchgate.net

To investigate the Lewis acidic nature of the aluminum sites in IBAO, ³¹P NMR spectroscopy is often employed using phosphorus-containing probe molecules, such as triethylphosphine (B1216732) oxide (TEPO) or trimethylphosphine (B1194731) oxide (TMPO). acs.orgmagritek.com These strong Lewis bases coordinate to the electron-deficient aluminum centers in the aluminoxane structure. acs.orgmagritek.com

The interaction causes a significant downfield shift in the ³¹P NMR signal of the probe molecule compared to its free, uncoordinated state. nih.gov The magnitude of this "coordination chemical shift" is proportional to the Lewis acidity of the aluminum site. magritek.com By analyzing the ³¹P NMR spectrum of an IBAO sample treated with a phosphine (B1218219) oxide probe, it is possible to identify and quantify different types of Lewis acid sites within the oligomeric mixture, which is crucial for understanding its catalytic activity. nih.govacs.org

Vibrational spectroscopies, including Infrared (IR) and Raman, are essential for confirming the presence of the core aluminoxane structure, which is defined by its aluminum-oxygen-aluminum (Al-O-Al) linkages. researchmap.jp These bonds give rise to characteristic vibrational modes in the low-frequency region of the spectrum.

Both IR and Raman spectra of IBAO and related aluminoxanes typically show strong, broad absorptions in the 600-800 cm⁻¹ range. soton.ac.ukmt.com These bands are assigned to the asymmetric and symmetric stretching vibrations of the Al-O-Al backbone. researchgate.net The broadness of these peaks is indicative of the amorphous nature of IBAO and the presence of a mixture of different oligomeric structures with slightly varying bond angles and lengths. researchmap.jp While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations involving a change in polarizability, making them complementary techniques for a comprehensive structural analysis. mt.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

| Al-O-Al Asymmetric Stretch | IR, Raman | ~700 - 800 |

| Al-O-Al Symmetric Stretch | IR, Raman | ~600 - 650 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique uniquely suited for analyzing large, thermally sensitive, and non-volatile molecules like IBAO oligomers from solution. researchgate.netfrontiersin.org It allows for the transfer of intact, charged oligomeric species from the solution phase to the gas phase for mass analysis, providing a detailed picture of the oligomer distribution. uvic.camdpi.com

In ESI-MS studies of isobutylaluminoxanes, complex spectra are often observed, containing multiple series of ions corresponding to different oligomer sizes (n) and compositions. uvic.ca The detected species are typically adducts, such as [IBAO_n + H]⁺ or other cationized forms. researchgate.net Analysis of the mass-to-charge (m/z) values allows for the determination of the number of aluminum and oxygen atoms in each oligomer, revealing the size and distribution of the aggregates present in the solution. uvic.ca Tandem MS (MS/MS) experiments can further be used to fragment specific parent ions, yielding structural information about the connectivity and composition of individual oligomers. mdpi.com

<sup>27</sup>Al Magic-Angle Spinning (MAS) NMR for Aluminum Coordination Environments

Infrared (IR) and Raman Spectroscopies for Al-O-Al Linkages

X-ray Diffraction Studies of Crystalline this compound Derivatives

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. forcetechnology.com By analyzing the pattern of scattered X-rays from a single crystal, a detailed model of the molecular structure can be constructed. forcetechnology.com However, this compound itself, much like methylaluminoxane (B55162) (MAO), is notoriously difficult to crystallize, typically existing as an amorphous solid or an oil. This has historically hindered its direct structural characterization by single-crystal XRD.

To overcome this challenge, research has focused on synthesizing and crystallizing derivatives. A significant breakthrough in understanding aluminoxane structures came from the work of Barron and colleagues, who successfully isolated and characterized crystalline derivatives of tert-butylaluminoxane, [(tBu)Al(μ3-O)]n. While not IBAO, the well-defined structures of these derivatives, such as the hexameric cage [(tBu)Al(μ3-O)]6 and the nonameric cage [(tBu)Al(μ3-O)]9, are considered fundamental models for the types of cage-like structures present in other aluminoxanes, including IBAO.

More directly, a hexagonal prismatic structure was identified from the reaction of this compound, which provides a concrete example of a stable, ordered aluminoxane framework. rsc.orgresearchgate.net These studies reveal that the core of these structures consists of alternating aluminum and oxygen atoms, forming a cage-like aluminoxane framework with the alkyl groups (isobutyl or tert-butyl) pointing outwards from the aluminum atoms.

Table 1: Key Findings from X-ray Diffraction Studies of Aluminoxane Derivatives

| Feature | Description | Reference |

|---|---|---|

| Core Structure | Consists of an (Al-O)n cage or framework. | rsc.orgresearchgate.net |

| Coordination | Aluminum atoms are typically four-coordinate, and oxygen atoms are three-coordinate within the cage. | researchgate.net |

| Alkyl Group Orientation | Isobutyl or other alkyl groups are positioned on the exterior of the aluminoxane core, bonded to aluminum atoms. | researchgate.net |

| Confirmed Structures | Crystalline structures like hexagonal prismatic cages have been isolated and characterized, serving as models for the soluble oligomers. | rsc.orgresearchgate.net |

Electron Microscopy and Scattering Techniques for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of solid IBAO. colab.wsfilab.fr It can provide information on the general shape and size of aggregates, as well as their surface texture. When coupled with Energy Dispersive X-ray Analysis (EDX), SEM can also confirm the elemental composition of the sample. polymersolutions.com

Transmission Electron Microscopy (TEM) offers higher resolution and provides insights into the internal structure of IBAO aggregates. polymersolutions.com By passing a beam of electrons through a thin sample, TEM can reveal the size and shape of primary nanoparticles and how they assemble into larger agglomerates. acs.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and aggregates in solution. acs.org For IBAO solutions, DLS can measure the hydrodynamic radius of the various oligomeric species present, offering a view into the state of aggregation in a liquid medium.

Table 2: Morphological Analysis Techniques for this compound

| Technique | Information Obtained | Sample State |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, aggregate size and shape, topography. colab.wsfilab.fr | Solid |

| Transmission Electron Microscopy (TEM) | Internal morphology, primary particle size, degree of agglomeration. polymersolutions.comacs.org | Solid (thin film) |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, particle size distribution in solution, aggregation state. acs.org | Solution |

These techniques collectively indicate that IBAO exists as a hierarchical structure, where small primary oligomers associate into larger particles and aggregates.

Computational Chemistry Approaches to Conformational Analysis and Cluster Stability

Given the experimental challenges in characterizing the full range of structures in an IBAO mixture, computational chemistry has become an essential tool for exploring the potential conformations and relative stabilities of different oligomers and aggregates. cwu.edubuffalo.edu Density Functional Theory (DFT) is a widely used quantum mechanical method to model these complex systems. buffalo.edu

Research in this area, largely guided by extensive studies on the related methylaluminoxane (MAO), focuses on several key aspects:

Structural Motifs: Theoretical calculations are used to construct and evaluate the stability of various proposed structural motifs, such as cage-like clusters, sheet structures, and nanotubular arrangements. researchgate.net By calculating the Gibbs free energy of these different isomers, chemists can predict which structures are most likely to be present at equilibrium. rsc.org

Cluster Stability: Computational models are used to understand the factors that stabilize aluminoxane clusters. This includes the inherent stability of the (Al-O) framework and the role of associated triisobutylaluminum (B85569) (TIBA) molecules, which can coordinate to the aluminoxane cage and influence its structure and reactivity. acs.org

Conformational Analysis: For a given oligomer size, multiple conformations may exist. Computational methods allow for the exploration of these different spatial arrangements and the determination of their relative energies, identifying the most stable conformers. cwu.edu

Studies on MAO have indicated that cage-like structures are generally favored, but that the presence and nature of associated trialkylaluminum can stabilize other forms, such as sheet-like structures. rsc.orgresearchgate.net These computational findings provide a theoretical framework for interpreting experimental data and understanding the complex solution behavior of this compound.

Table 3: Theoretical Stability of Proposed Aluminoxane Structural Motifs

| Structural Motif | Key Computational Findings | Reference |

|---|---|---|

| Cage Structures | Generally found to be thermodynamically stable. Strained cages are considered reactive sites. | researchgate.net |

| Sheet Structures | Stability is predicted to increase with the number of associated trialkylaluminum molecules. | rsc.org |

| Nanotubular Structures | Proposed as a possible high-molecular-weight structure, but some studies suggest they are less plausible than cage models. | rsc.orgresearchgate.net |

Mechanistic Investigations of Isobutylaluminoxane As a Cocatalyst

Role in Transition Metal Alkylation and Oxidation State Control

A primary function of isobutylaluminoxane in catalytic systems, particularly those involving metallocene precursors, is the alkylation of the transition metal center. uvic.cauea.ac.ukresearchgate.net This process typically involves the exchange of a halide ligand on the precatalyst with an isobutyl group from IBAO. This alkylation is a crucial first step in generating a catalytically active species. uea.ac.ukmdpi.com

Computational studies on analogous systems with trimethylaluminum (B3029685) have shown that the alkylation of dichloride precatalysts can proceed through different pathways depending on the catalyst's structure. researchgate.net The interaction between the aluminum alkyl and the metallocene weakens the metal-ligand bond, which is a prerequisite for subsequent activation steps. researchgate.net

Beyond simple alkylation, IBAO also influences the oxidation state of the transition metal. ebsco.comtutorchase.com Transition metals can exist in various oxidation states, and the ability of IBAO to participate in redox reactions is a key aspect of its function. tutorchase.com By controlling the electronic environment of the metal center, IBAO helps to stabilize the active catalytic species in the optimal oxidation state for polymerization.

Active Site Formation and Catalyst Activation Mechanisms

The activation of a precatalyst by IBAO is a complex process that leads to the formation of the active sites for olefin polymerization. This generally involves the generation of a cationic metal species.

A widely accepted mechanism for catalyst activation by aluminoxanes like IBAO is the generation of a cationic metallocene species. uvic.camdpi.comgoogleapis.com This occurs after the initial alkylation step. The aluminoxane abstracts a ligand from the alkylated metallocene, resulting in a coordinatively unsaturated, cationic metal center which is the active site for olefin polymerization. mdpi.comacs.org This cationic species is stabilized by a weakly coordinating anion derived from the aluminoxane.

The formation of these active cationic species has been proposed to occur through the interaction of the metallocene precursor with Lewis acidic sites within the aluminoxane structure. acs.org In supported catalyst systems, these Lewis acid sites are considered the origin of mobile activating groups, such as [AlMe₂]⁺ in the case of methylaluminoxane (B55162) (MAO), which lead to the formation of the active cationic zirconocene (B1252598). rsc.org

The abstraction of an anionic ligand, such as a chloride or an alkyl group, from the transition metal center by IBAO is a critical step in forming the active cationic catalyst. googleapis.comresearchgate.net This process leaves the metal center with a positive charge, making it highly electrophilic and ready to coordinate with and insert olefin monomers.

The counterion that results from this abstraction is a large, bulky, and weakly coordinating anion (WCA). uvic.caresearchgate.net The "weakly coordinating" nature of this anion is crucial; it must be able to stabilize the positive charge of the cationic metallocene without forming a strong covalent bond, which would deactivate the catalyst. researchgate.netrsc.org The structure of the aluminoxane-derived WCA is complex and not fully defined, but its role in maintaining the separation of the ion pair is fundamental to catalytic activity. mdpi.comresearchgate.net The formation of these active sites, stabilized by weakly coordinating anions, is a key feature of highly efficient Group 4 metal catalysts. researchgate.net

Generation of Cationic Metallocene Species

Interaction Dynamics with Catalyst Precursors and Monomers

The interaction between IBAO, the catalyst precursor, and the monomer is a dynamic process. IBAO not only activates the precatalyst but also interacts with the monomer and the growing polymer chain. In some systems, the presence of free aluminum alkyls, which can be components of or in equilibrium with IBAO, can lead to coordination at the metal center. This can sometimes result in a decrease in polymerization activity and molecular weight due to transmetalation reactions. semanticscholar.org

Influence of this compound Structure and Composition on Catalytic Activity and Selectivity

The structure and composition of IBAO have a significant impact on the catalytic activity and selectivity of the polymerization process. researchgate.nettue.nl While the precise structure of aluminoxanes is complex and often described as cage-like or linear oligomers, variations in their preparation and composition can lead to differences in their performance as cocatalysts.

For example, studies comparing methylaluminoxane (MAO), ethylaluminoxane, and this compound as cocatalysts in ethylene (B1197577) polymerization with Cp₂ZrCl₂ have shown that MAO is the most active. semanticscholar.org This suggests that the nature of the alkyl group on the aluminoxane influences the efficiency of the activation process. The rate of transmetalation and the abstraction of the alkyl group to generate the active species are likely affected by the type of alkyl group present. semanticscholar.org

Applications of Isobutylaluminoxane in Advanced Polymerization Catalysis

Cocatalyst for Metallocene-Based Olefin Polymerization

IBAO is widely recognized for its function as a cocatalyst in conjunction with metallocene complexes for the polymerization of olefins. Metallocenes, when activated by an aluminoxane like IBAO, form highly active cationic species that are capable of polymerizing a variety of monomers with remarkable efficiency and control.

Homopolymerization of Ethylene (B1197577) and Propylene (B89431)

In the homopolymerization of ethylene and propylene, IBAO plays a crucial role in activating the metallocene precatalyst. While methylaluminoxane (B55162) (MAO) is often cited as a highly active cocatalyst, IBAO also serves as an effective activator, albeit sometimes resulting in lower catalytic activities compared to MAO. researchgate.net For instance, in ethylene polymerization using a Cp2ZrCl2 catalyst, the activity with IBAO was reported to be 1600 g(PE)/mmol(Zr)·h·bar, compared to 91200 g(PE)/mmol(Zr)·h·bar with MAO. researchgate.net

Research has shown that the catalytic system's performance is influenced by the type of metallocene and the reaction conditions. For example, the rac-Et(2-MeInd)2ZrMe2/IBAO system has been utilized as a reference in studies evaluating the thermal oxidative degradation of ethylene-propylene copolymers. ippi.ac.ir The choice of solvent also impacts the polymerization process; for instance, copolymerization of ethylene and propylene in heptane (B126788) using a metallocene/IBAO system showed higher activity compared to the same reaction in toluene. ippi.ac.ir

| Catalyst System | Monomer | Activity | Reference |

| Cp2ZrCl2/IBAO | Ethylene | 1600 g(PE)/mmol(Zr)·h·bar | researchgate.net |

| rac-Et(2-MeInd)2ZrMe2/IBAO | Ethylene/Propylene | Reference system | ippi.ac.ir |

Copolymerization with Alpha-Olefins and Dienes

IBAO is also instrumental in the copolymerization of ethylene and propylene with other alpha-olefins and dienes, leading to the production of a wide array of polymeric materials. These materials include linear low-density polyethylene (B3416737) (LLDPE) and ethylene-propylene-diene monomer (EPDM) copolymers. ippi.ac.ir The use of IBAO as a cocatalyst allows for the synthesis of copolymers with varying comonomer content. ippi.ac.ir

For instance, IBAO, along with other aluminoxanes, can be used to activate metallocene catalysts for the production of propylene-alpha-olefin-diene terpolymers, which find applications as additives for improving rubber tack. google.com These terpolymers typically comprise propylene, a C2 or C4-C20 α-olefin, and a diene. google.com Furthermore, IBAO has been employed in catalyst systems for the copolymerization of conjugated dienes like 1,3-butadiene (B125203) or isoprene (B109036) with alpha-olefins such as styrene. googleapis.com

Studies have also explored the terpolymerization of ethylene, propylene, and 5-ethylidene-2-norbornene using metallocene catalysts activated by isobutylaluminum aryloxides, which are derivatives of IBAO. mdpi.com These systems have been shown to be effective in producing terpolymers with varying compositions and properties. mdpi.com

Control over Polymer Stereoregularity and Molecular Weight Distribution

A key advantage of using metallocene/IBAO catalyst systems is the ability to exert significant control over the microstructure of the resulting polymers, including their stereoregularity and molecular weight distribution (MWD). researchgate.net By carefully selecting the metallocene ligand structure and the polymerization conditions, it is possible to tailor these properties to meet specific application requirements. researchgate.net

For example, the choice of cocatalyst can influence the molecular weight of the polymer. In some systems, bulkier activators derived from IBAO have been shown to produce copolymers with higher molecular weights, which is attributed to a lower probability of chain transfer reactions. mdpi.com The molecular weight distribution, or polydispersity index (Mw/Mn), of polymers produced with metallocene/IBAO systems can also be controlled, often resulting in narrower distributions compared to traditional Ziegler-Natta catalysts. mdpi.com For some propylene-alpha-olefin-diene polymers, an Mw/Mn ratio of 1.5 to 3.0 has been reported. google.com

The stereoregularity of polypropylene, for instance, can be precisely controlled to produce isotactic or syndiotactic polymers, a feat achievable with metallocene catalysts. researchgate.net This level of control is crucial as it directly impacts the physical and mechanical properties of the final polymer.

| Property | Influencing Factor | Outcome | Reference |

| Molecular Weight | Bulkiness of IBAO-derived activator | Higher molecular weight with bulkier activators | mdpi.com |

| Molecular Weight Distribution (Mw/Mn) | Metallocene/IBAO system | Narrower distribution (e.g., 1.5-3.0) | google.com |

| Stereoregularity | Metallocene ligand structure | Production of isotactic or syndiotactic polymers | researchgate.net |

Role in Ziegler-Natta Catalysis Enhancement

While distinct from metallocene catalysis, traditional Ziegler-Natta (Z-N) catalysis can also benefit from the use of aluminoxane compounds. Z-N catalysts, typically comprising a titanium compound supported on magnesium chloride, are widely used in the industrial production of polyolefins. ije.irwikipedia.org

IBAO, along with other organoaluminum compounds, can act as a cocatalyst in Z-N systems. google.com These cocatalysts activate the titanium species, leading to the polymerization of olefins. The performance of Z-N catalysts can be enhanced by the addition of modifiers, and aluminoxanes can play a role in this enhancement. ije.ir While internal and external electron donors are the primary means of controlling stereoregularity and activity in modern Z-N catalysts, the choice of cocatalyst remains an important factor. nih.gov The use of different organoaluminum compounds can influence the catalyst's activity and the properties of the resulting polymer.

Catalytic Transformations Beyond Olefin Polymerization (e.g., Ring-Opening Polymerization of Lactones)

The utility of isobutylaluminoxane extends beyond the realm of olefin polymerization. It has been investigated as a catalyst for other types of polymerization reactions, notably the ring-opening polymerization (ROP) of lactones. This application is of particular interest for the synthesis of biodegradable polyesters, which have significant potential in biomedical applications.

Research has demonstrated that oligomeric this compound can effectively catalyze the ring-opening polymerization of β-substituted-β-propiolactones. google.comgoogle.com Furthermore, IBAO has been used to catalyze the ROP of ε-caprolactone, leading to the formation of polycaprolactone, a well-known biodegradable polymer. dntb.gov.uaresearchgate.net In some instances, IBAO has been used to create adducts that subsequently act as initiators for the polymerization of lactones like [R,S]-β-butyrolactone. researchgate.net This capability highlights the versatility of IBAO as a catalyst, enabling the synthesis of polymers with diverse structures and functionalities beyond traditional polyolefins.

Theoretical and Computational Studies of Isobutylaluminoxane Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has become an essential tool for understanding the fundamental relationship between the structure of IBAO and its chemical behavior, particularly its function as a catalyst activator.

Electronic Structure and Lewis Acidity: DFT calculations are employed to model various proposed structures of IBAO, from simple dimers to complex cage-like oligomers. uef.fi A key focus of these studies is the characterization of aluminum centers. Calculations reveal that IBAO, like methylaluminoxane (B55162) (MAO), contains multiple types of aluminum environments, including four-coordinate aluminum atoms within the main Al-O framework and, crucially, coordinatively unsaturated three-coordinate aluminum sites. uef.fi These three-coordinate aluminum atoms are potent Lewis acids and are widely considered to be the primary sites responsible for catalyst activation. acs.org

DFT allows for the quantification of the Lewis acidity of these sites by calculating properties such as:

Electron Distribution: Mapping the electrostatic potential to identify electron-deficient regions (acidic sites).

LUMO Energies: Lower Lowest Unoccupied Molecular Orbital (LUMO) energies at an aluminum center indicate a greater propensity to accept electrons.

Ligand Affinities: Calculating the binding energy of probe molecules (e.g., pyridine, trimethylphosphine) to different aluminum sites.

Table 1: Representative DFT-Calculated Parameters for Characterizing Lewis Acid Sites in Aluminoxane Models Note: This table is illustrative, based on principles from aluminoxane research. Exact values depend on the specific IBAO model and computational level.

| Site Type | Coordination Number | Relative LUMO Energy (eV) | Predicted Probe Molecule Binding Energy (kcal/mol) | Role |

| Framework Al | 4 | 0.0 (Reference) | Low | Structural |

| Three-Coordinate Al | 3 | -1.5 to -2.5 | High | Primary Activation Site |

| TMA-Adducted Al | 4 | -0.5 to -1.0 | Moderate | Potential Activation Site |

Molecular Dynamics (MD) Simulations of Solution Behavior and Aggregation

While DFT is excellent for static, detailed electronic pictures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD is a computational method that simulates the physical movements of atoms and molecules, making it ideal for studying the behavior of IBAO oligomers in solution. nih.govnih.govpensoft.net

Aggregation and Supramolecular Structure: Experimentally, IBAO is known to exist as a complex mixture of oligomers that aggregate in solution. MD simulations can model this phenomenon directly. In a typical simulation, multiple IBAO oligomer structures (with geometries optimized by DFT) are placed in a simulation box filled with explicit solvent molecules (e.g., toluene). The simulation then calculates the trajectories of all atoms over time based on a force field that describes the inter- and intramolecular forces.

These simulations can predict and visualize:

Aggregation Propensity: Whether individual oligomers tend to remain separate or form larger aggregates. nih.govnih.gov

Aggregate Morphology: The size, shape, and structure of the resulting supramolecular assemblies.

Dynamic Equilibrium: The constant association and dissociation of smaller units from larger clusters, reflecting the dynamic nature of IBAO solutions.

Recent X-ray scattering studies on MAO, a related compound, have suggested that higher-order structures, such as stacked sheets, exist and that these structures differ based on the preparation method. rsc.org MD simulations offer a pathway to understand the forces driving the formation of these larger structures for IBAO and how they are influenced by factors like concentration and solvent. semanticscholar.orgmdpi.com

Table 2: Key Parameters and Insights from a Hypothetical MD Simulation of IBAO in Toluene

| Simulation Parameter | Description | Potential Insight |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the average distance between IBAO molecules, indicating the onset of aggregation and solvent structuring. |

| Cluster Analysis | An algorithm that identifies groups of molecules that are in close contact over time. | Tracks the number and size of aggregates, revealing the kinetics and equilibrium of the aggregation process. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | A decrease in the total SASA of IBAO molecules indicates that they are aggregating and burying surface area. |

| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate, such as the distance between two oligomers. | Quantifies the thermodynamic driving force for aggregation or dissociation. |

Modeling of Catalyst Activation and Propagation Pathways

A primary application of computational modeling for IBAO is to elucidate its role in initiating and sustaining olefin polymerization. This involves modeling the entire catalytic cycle, from the activation of the precatalyst to the propagation of the polymer chain.

Modeling Catalyst Activation: The activation process is believed to begin with the interaction between a Lewis acidic site on an IBAO molecule and a metallocene precatalyst (e.g., a zirconocene (B1252598) dichloride). acs.orgresearchgate.net Computational models, primarily using DFT, investigate this crucial first step. The models calculate the energy profiles for different proposed activation mechanisms:

Ligand Abstraction: The IBAO abstracts an alkyl or halide ligand from the precatalyst to form a cationic metal center, which is the active species for polymerization. The counter-anion is a large, bulky IBAO-based anion.

Ion-Pair Formation: The interaction creates a contact ion pair, [Metallocene-Ligand]+[IBAO-Ligand]−, which is the catalytically active entity.

By comparing the calculated activation barriers (the energy of the transition state) for these pathways, researchers can determine the most likely mechanism. uu.nl These models confirm that coordinatively unsaturated aluminum centers, such as three-coordinate sites, provide the most energetically favorable pathways for generating the active catalyst. uef.fi

Modeling Propagation Pathways: Once the active cationic catalyst is formed, the propagation phase begins. This involves the sequential insertion of olefin monomers into the metal-carbon bond of the growing polymer chain. Computational studies model this process by:

Olefin Coordination: Calculating the binding energy of an olefin monomer (e.g., ethylene (B1197577), propylene) to the cationic metal center.

Insertion Barrier: Calculating the transition state energy for the insertion of the coordinated olefin into the growing chain.

These calculations are critical for understanding catalyst performance. A lower insertion barrier corresponds to a faster polymerization rate and higher catalyst activity. The models can also predict stereoselectivity (e.g., isotactic vs. syndiotactic polypropylene) by comparing the energy barriers for different modes of monomer insertion, which are influenced by the steric bulk of the ligands on the metal and the nature of the large IBAO-derived counter-ion.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

A powerful synergy exists between computational modeling and experimental spectroscopy. Calculations can predict spectroscopic properties for proposed molecular structures, and by comparing these predictions with experimental data, the actual structures present in a sample can be identified or confirmed. chemrxiv.orgnih.gov

Predicting NMR Spectra:

Solid-state 27Al NMR is a key technique for probing the different aluminum environments in IBAO. However, interpreting the complex, broad signals can be challenging. DFT calculations can accurately predict the 27Al NMR parameters, such as the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ), for specific aluminum sites in a model structure. chemrxiv.orgnih.govchemrxiv.orgrsc.org For example, calculations show that three-coordinate aluminum sites have significantly different predicted CQ values compared to four-coordinate sites. nih.gov By matching these predicted "fingerprints" to experimental spectra, researchers can identify the presence and relative abundance of these crucial, highly reactive sites. uef.fi

Table 3: Comparison of Experimental and DFT-Predicted 27Al NMR Parameters for Representative Aluminoxane Sites

Note: This table is illustrative, showing the principle of using DFT to assign NMR signals. CQ values are highly sensitive to local geometry.

| Aluminum Site Model | Coordination | Experimental δ | DFT-Calculated δ | DFT-Calculated C |

| Tetrahedral Al-O Framework | 4 | 65 - 80 | 72.5 | 4 - 8 |

| Three-Coordinate Al-O | 3 | (Often difficult to resolve) | 90 - 110 | 15 - 20 |

| Hydride-Bridged Al | 4 | ~100 | 105.1 | 12.3 |

Predicting Mass Spectra: Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to identify specific oligomeric ions from IBAO solutions. acs.org Computational methods, including DFT and specialized fragmentation modeling software, can predict the mass-to-charge ratio (m/z) and isotopic patterns of proposed IBAO clusters. galaxyproject.orgnih.gov If a computationally predicted spectrum for a specific cluster, like a cage or sheet structure, matches an experimentally observed spectrum, it provides strong evidence for the existence of that structure in the solution.

Intermolecular Interactions: Beyond predicting spectra for individual molecules, computational methods can quantify the intermolecular forces that govern the behavior of IBAO. DFT can calculate the binding energies between two or more IBAO oligomers, revealing the strength of the interactions that lead to aggregation. These calculations can also model the interaction between IBAO and solvent molecules or between the IBAO cocatalyst and the active catalyst center, providing a complete picture of the forces at play within the catalytic system. rsc.org

Modification and Functionalization of Isobutylaluminoxane Derivatives

Hybrid Aluminoxane Structures with Varied Organic Substituents (e.g., Ethyl-Isobutylaluminoxane)

Creating hybrid aluminoxane structures by incorporating different alkyl groups is a strategy to fine-tune the electronic and steric properties of the cocatalyst. Ethyl-isobutylaluminoxane (EBAO) is a prominent example of such a hybrid structure, synthesized from a mixture of triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA). uea.ac.ukresearchgate.net

The synthesis of EBAO can be achieved through the controlled hydrolysis of a TEA/TIBA mixture. researchgate.net One reported method involves reacting the trialkylaluminum mixture with a boronic acid, such as 4-fluorobenzeneboronic acid or phenylboronic acid, followed by hydrolysis with water. researchgate.net These modified EBAOs have been shown to improve the performance of iron-based catalysts at high polymerization temperatures, producing polyethylene (B3416737) with high molecular weight and a narrow molecular weight distribution. researchgate.net

The performance of EBAO has been compared to the widely used methylaluminoxane (B55162) (MAO). In ethylene (B1197577) copolymerization with a zirconocene (B1252598) catalyst, EBAO was found to form a looser ion pair with the metallocene compared to MAO. jlu.edu.cn This characteristic is suggested to account for the higher comonomer incorporation observed in copolymers synthesized using EBAO. jlu.edu.cn Furthermore, EBAO has been successfully used as a soluble cocatalyst in heptane (B126788) for 1-hexene (B165129) polymerization, achieving productivities and polymer molecular weights that are comparable to or even higher than those obtained with MAO-based systems. uea.ac.uk

The following table presents a comparison of research findings on hybrid aluminoxanes.

| Hybrid Aluminoxane | Synthesis Precursors | Catalyst System Example | Observed Effect |

| Ethyl-isobutylaluminoxane (EBAO) | Triethylaluminum (TEA), Triisobutylaluminum (TIBA), Water, Boronic Acids. researchgate.net | {[(ArNC(Me))₂C₅H₃N]FeCl₂} / EBAO | Improved catalyst performance at high temperatures; high molecular weight polyethylene. researchgate.net |

| Ethyl-isobutylaluminoxane (EBAO) | Triethylaluminum (TEA), Triisobutylaluminum (TIBA). uea.ac.uk | Zirconocene / EBAO | Comparable or higher productivity and molecular weights in 1-hexene polymerization vs. MAO. uea.ac.uk |

| Ethyl-isobutylaluminoxane (EBAO) | Not Specified | Et(Ind)₂ZrCl₂ / EBAO | Forms looser ion pair with metallocene than MAO, leading to higher comonomer incorporation. jlu.edu.cn |

| Isobutyl-modified methylaluminoxane (iBu-MMAO) | Trimethylaluminum (B3029685) (TMA), Triisobutylaluminum (TIBA). google.com | Not Specified | A method to produce modified MAO (MMAO) with different alkyl groups. google.com |

Strategies for Mononuclear Alkylaluminum Species Removal and Purification

Commercial aluminoxane solutions, including IBAO, often contain a significant amount of unreacted, "free" mononuclear trialkylaluminum (e.g., triisobutylaluminum, TIBA). While TIBA can act as a scavenger, its presence in high concentrations can be detrimental to catalyst performance and complicates the analysis of the aluminoxane structure. Therefore, effective methods for its removal and the purification of the aluminoxane are essential.

A simple yet potentially hazardous method involves evaporating the solvent from the aluminoxane solution to yield a solid, free-flowing powder. acs.org This process removes the more volatile trialkylaluminum, but the distillate is a concentrated and hazardous solution of the pyrophoric alkylaluminum. acs.org

A more elegant and widely studied chemical approach is the addition of a scavenger agent that selectively reacts with the free trialkylaluminum. Sterically hindered phenols, most notably 2,6-di-tert-butyl-4-methylphenol (BHT) , are highly effective for this purpose. researchgate.net BHT reacts with free trialkylaluminum (e.g., TMA in MAO) to form a bulky, less reactive aluminum phenoxide, effectively sequestering the monomeric species. acs.orgresearchgate.net This method provides a "TMA-free" or, by analogy, "TIBA-free" aluminoxane solution. researchgate.net

Another innovative strategy involves the use of a crosslinked polymer support bearing bulky phenoxy groups. researchgate.net This solid-phase scavenger can be added to the aluminoxane solution to bind the mononuclear alkylaluminum species, after which it can be easily removed by filtration, yielding a purified aluminoxane solution. researchgate.net

These purification strategies are critical because they allow for a better understanding of the intrinsic activity of the aluminoxane cage structures, free from the influence of excess alkylaluminum species. The removal of free TIBA can lead to more well-defined catalyst systems and potentially alter the activation mechanism of the polymerization catalyst. acs.org

Integration of Isobutylaluminoxane in Advanced Materials Science

Development of Tailored Polymeric Materials with Controlled Microstructures

The primary function of isobutylaluminoxane in polymer science is its role as a cocatalyst, particularly in conjunction with transition-metal catalysts like metallocenes, for olefin polymerization. nouryon.com This combination allows for remarkable control over the polymer's microstructure, which in turn dictates its macroscopic properties. chimia.ch The ability to tailor features such as stereoregularity, molecular weight distribution (MWD), and monomer incorporation is crucial for producing high-performance materials. chimia.chresearchgate.net

Research has demonstrated that the choice of aluminoxane cocatalyst can significantly influence the resulting polymer's characteristics. For instance, in the ring-opening polymerization of optically pure mesogenic malolactonates, both methylaluminoxane (B55162) (MAO) and this compound produced polymers with bimodal molecular weight distributions. However, the IBAO-based system yielded a higher fraction of the high-molecular-weight polymer, which directly impacted the material's optical rotation and liquid-crystalline properties. tandfonline.com

Furthermore, IBAO is instrumental in controlling the stereochemistry of polymers. In the polymerization of butadiene using cobalt-based catalysts, the combination with IBAO leads to the formation of highly syndiotactic 1,2-polybutadiene. researchgate.net This specific microstructure, with up to 93% 1,2-units and a syndiotacticity of 75%, imparts crystallinity and unique physical properties to the resulting elastomer. researchgate.net These catalytic systems have also been successfully employed in the copolymerization of butadiene with isoprene (B109036) and styrene, showcasing their versatility. researchgate.net The ability of IBAO to activate different transition metal complexes allows for the synthesis of a wide array of polymers with highly defined microstructures and tacticities that were not previously achievable with conventional Ziegler-Natta catalysts. researchgate.net

Table 1: Influence of this compound-Based Catalytic Systems on Polymer Microstructure

| Catalyst System | Monomer(s) | Key Microstructure Feature Controlled | Resulting Polymer Property |

|---|---|---|---|

| Cobalt Compounds / IBAO | Butadiene | Syndiotacticity (up to 75%), high 1,2-unit content (80-93%) | Crystalline, syndiotactic 1,2-polybutadiene researchgate.net |

| Alkylaluminoxane / Europium Shift Reagent | Optically Pure Malolactonates | Bimodal Molecular Weight Distribution | High optical rotation, enantiotropic liquid-crystalline properties tandfonline.com |

| VCl₄-TiCl₄ / IBAO | Butadiene | High trans-1,4 unit content (95%) | trans-1,4-polybutadiene researchgate.net |

Application in Functional Hybrid Composites

Functional hybrid composites are materials that combine two or more distinct components, typically organic and inorganic, to achieve synergistic properties superior to the individual constituents. researchgate.net this compound plays a crucial role in the synthesis of the polymer matrix for certain advanced nanocomposites, particularly through in-situ polymerization. This method involves polymerizing the monomer directly in the presence of the filler material, which can lead to improved dispersion and enhanced interfacial adhesion between the polymer matrix and the filler. researchgate.net

The use of such catalyst systems allows for the creation of hybrid materials where the properties can be finely tuned. For instance, ternary hybrid composites of Al₂O₃ and clay within an XLPE matrix have demonstrated significant improvements in mechanical strength, with a reported 100% increase in tensile strength and a 208% increase in Young's modulus compared to the unfilled polymer. researchgate.net This enhancement is attributed to the synergistic effect of the hybrid fillers and the well-developed microstructure, facilitated by the polymerization process. researchgate.net The application of IBAO in this manner highlights its importance not just in producing pure polymers, but also in constructing the polymeric phase of advanced composite materials.

Nanoscale Catalytic Systems and Reactor Design

The effectiveness of this compound is deeply connected to the field of nanoscale catalysis. Aluminoxanes like IBAO are understood to exist as complex oligomeric cage or cluster structures. everand.com While the precise molecular structure of aluminoxanes has been a subject of extensive research, it is known that they activate pre-catalysts, such as metallocenes, to form cationic, catalytically active species for polymerization. rsc.orgresearchgate.net This activation occurs at the molecular level, making the IBAO/metallocene pair a true nanoscale catalytic system. everand.comrsc.org

The industrial use of IBAO dates back to the 1970s in catalyst systems for producing elastomers. everand.com Modern advancements focus on both the catalyst's performance and the method of its synthesis. The production of IBAO via the hydrolysis of triisobutylaluminum (B85569) (TIBA) is a highly exothermic and reactive process. researchgate.net To manage this, recent innovations in chemical engineering have focused on novel reactor designs.

A significant development is the use of 3D-printed continuous flow platforms for the synthesis of IBAO. researchgate.netscite.ai These compact microreactors offer superior heat and mass transfer, allowing for precise control over the highly exothermic hydrolysis reaction and ensuring inherent safety. researchgate.net Research has demonstrated that by optimizing key operating parameters within these continuous flow systems, high yields of IBAO with excellent co-catalytic activity can be achieved in a single pass. researchgate.netscite.ai This represents a major step forward in the efficient and controlled production of aluminoxane cocatalysts.

Table 2: Optimized Parameters for Continuous IBAO Synthesis in a 3D-Printed Flow Reactor

| Operating Parameter | Optimized Value | Outcome |

|---|---|---|

| Initial Molar Ratio (H₂O:TIBA) | ~0.8 | High IBAO Yield (>98%) researchgate.net |

| Initial TIBA Concentration | Not specified | Superior Co-catalytic Activity researchgate.net |

This integration of advanced reactor design with catalyst synthesis paves the way for more efficient and scalable production of nanoscale catalytic systems, further expanding the applications of IBAO in creating advanced materials. scite.ai

Emerging Research Frontiers and Future Directions for Isobutylaluminoxane

Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of aluminoxanes often involves the highly exothermic and difficult-to-control hydrolysis of trialkylaluminum compounds. researchgate.net In alignment with the principles of green chemistry, which advocate for safer, more efficient, and environmentally benign chemical processes, research is shifting towards developing sustainable synthesis routes for isobutylaluminoxane. ijnc.iruit.no A key focus is on accident prevention and process intensification. researchgate.netijnc.ir

A significant advancement is the development of continuous flow platforms for the synthesis of IBAO. researchgate.net This approach offers substantial improvements in safety and control over the conventional batch processes. For instance, a 3D-printed continuous flow reactor has been successfully used for the controlled hydrolytic reaction of triisobutylaluminum (B85569) (TIBA). researchgate.net This system provides rapid heat removal, which is critical for managing the highly exothermic nature of the reaction, thereby ensuring inherent safety. researchgate.net

This continuous manufacturing strategy not only enhances safety but also improves efficiency and yield. By integrating modules for mixing, reaction, in-line separation, and in-situ characterization, researchers can achieve precise control over key operating parameters such as temperature, reactant molar ratios, and residence time. researchgate.net Optimization of these parameters in a single-pass flow system has resulted in IBAO yields exceeding 98%. researchgate.net This aligns with the green chemistry principle of waste prevention, which is considered a primary goal in sustainable manufacturing. researchgate.net

| Parameter | Batch Process (Conventional) | Continuous Flow Process (Emerging) | Reference |

| Safety | Poor heat control, high exotherm risk | Excellent heat removal, inherently safer | researchgate.net |

| Process Control | Difficult to control mixing and temperature | Precise control over temperature, residence time, stoichiometry | researchgate.net |

| Yield | Variable | >98% (optimized) | researchgate.net |

| Integration | Separate steps for synthesis, separation, analysis | Integrated modules for synthesis, separation, and in-situ analysis | researchgate.net |

These modern synthetic approaches represent a paradigm shift, moving away from traditional methods towards processes that are not only more efficient but also fundamentally safer and more sustainable. researchgate.netsynthiaonline.com

Exploration of Novel Catalytic Transformations beyond Olefin Polymerization

While IBAO is a cornerstone cocatalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization, its utility is being explored in a variety of other catalytic transformations. nouryon.com Its Lewis acidic nature allows it to function as a potent catalyst or initiator in its own right for reactions beyond the realm of polyolefins. uvic.ca

Ring-Opening Polymerization (ROP): this compound has demonstrated significant activity as a catalyst for the ring-opening polymerization of cyclic esters like β-propiolactones and methyl methacrylate (B99206). google.comicevirtuallibrary.comdntb.gov.ua This catalytic capability opens pathways to producing polyesters with specific properties. For example, oligomeric this compound has been used to catalyze the ROP of racemic beta-substituted-β-propiolactones. google.com Similarly, it has been employed as a catalyst for the polymerization of methyl methacrylate and its copolymerization with ε-caprolactone. dntb.gov.ua

Hydrogenation Reactions: IBAO is a component of Ziegler-type hydrogenation catalysts. researchgate.net These systems, which typically combine a Group 8-10 transition metal precursor with an aluminum alkyl cocatalyst, are important for industrial processes like polymer hydrogenation. researchgate.net The this compound acts as a cocatalyst, contributing to the formation of the active species required for the hydrogenation of unsaturated compounds. researchgate.netwiley-vch.de

Dimerization and Oligomerization: IBAO has been utilized in catalyst systems for the dimerization of alpha-olefins. google.com In combination with transition metal complexes such as those based on zirconium, this compound can facilitate the conversion of alpha-olefins into dimers, which are valuable chemical intermediates. google.com Furthermore, in conjunction with iron-based catalysts, IBAO has shown high co-catalytic activity in ethylene (B1197577) oligomerization experiments. researchgate.net

Cross-Coupling Reactions: The potential for this compound in cross-coupling tandem processes is also an area of investigation. wiley-vch.dethieme-connect.de Cross-coupling reactions are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The role of IBAO in these systems is an emerging field, distinct from its traditional application in polymerization. thieme-connect.dersc.org

| Catalytic Transformation | Monomer/Substrate | Role of this compound | Reference |

| Ring-Opening Polymerization | β-substituted-β-propiolactones, Methyl Methacrylate | Catalyst | google.comdntb.gov.ua |

| Hydrogenation | Alkenes | Cocatalyst | researchgate.net |

| Dimerization | Alpha-olefins (e.g., 1-butene, 1-hexene) | Cocatalyst | google.com |

| Oligomerization | Ethylene | Cocatalyst | researchgate.net |

| Cross-Coupling | - | Component in catalytic process | thieme-connect.de |

Advanced Characterization Techniques for In Situ and Operando Studies

The complex and reactive nature of this compound presents significant challenges for its characterization. uvic.ca Traditional analytical methods often fail to capture the true structure and behavior of these species under actual reaction conditions. Consequently, there is a strong drive towards implementing advanced characterization techniques, particularly those that allow for in situ (in the reaction environment) and operando (while the reaction is running) studies. cip.com.cnacs.org

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be a powerful tool for analyzing the complex oligomeric mixtures that constitute IBAO. uvic.ca Due to the high reactivity and thermal instability of aluminoxanes, ESI-MS provides a mild ionization method that allows for the detection and identification of various aluminoxane cage structures. uvic.ca Techniques such as tandem mass spectrometry (MS/MS) and isotopic labeling are used to elucidate the fragmentation patterns and confirm the composition of the observed ions. uvic.ca

In Situ Spectroscopy in Flow Systems: The development of continuous flow reactors for IBAO synthesis has opened the door for direct, real-time monitoring of the reaction. researchgate.net These platforms can incorporate in situ UV-Vis characterization to track the progress of the synthesis. researchgate.net Furthermore, specialized NMR protocols have been established to be used in conjunction with these flow systems to validate the results from other in-situ methods and to provide detailed structural information about the IBAO product being formed. researchgate.net

Potential Future Techniques: While direct operando studies of IBAO in complex catalytic cycles are still nascent, the broader field of catalysis research points to powerful techniques that could be adapted. mdpi.comnih.govrsc.org These include:

Operando X-ray Absorption Spectroscopy (XAS): To probe the local coordination environment and oxidation state of the aluminum centers within the IBAO structure as it interacts with a catalyst and monomers. cip.com.cnmdpi.com

Operando Raman and Infrared Spectroscopy: To identify vibrational modes of key functional groups and track the formation of intermediates and changes in the aluminoxane structure during a catalytic reaction. cip.com.cn

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and electronic states of supported IBAO-activated catalysts. mdpi.com

The application of these advanced, real-time techniques is crucial for moving beyond a static picture of IBAO and towards a dynamic understanding of its role in activating catalysts and participating in chemical transformations. rsc.org

Predictive Modeling and Machine Learning Approaches in Cocatalyst Design

The traditional discovery and optimization of cocatalysts like this compound has largely been an empirical process. However, the integration of computational modeling and machine learning is emerging as a powerful strategy for accelerating catalyst discovery and rationally designing more efficient cocatalysts. ijnc.irresearchgate.net

Density Functional Theory (DFT) Modeling: Computational chemistry, particularly Density Functional Theory (DFT), is being used to investigate the structure and reactivity of aluminoxanes at a molecular level. acs.org DFT calculations can model the thermodynamics of activator-catalyst interactions, such as the dissociation of alkyl groups from aluminoxane cages to generate the active catalytic species. acs.org These models help researchers understand the fundamental role of the cocatalyst's Lewis acidic sites and how modifications to the aluminoxane structure, such as the use of isobutyl groups instead of methyl groups, can influence reactivity and catalytic performance. acs.org

Machine Learning for Catalyst Discovery: There is a critical need to integrate computational modeling with machine learning to navigate the complex structure-property relationships in catalysis. researchgate.net While still in its early stages for aluminoxane systems, machine learning is being applied in closely related areas of polymerization catalysis. google.comnih.gov For example, machine learning models, trained on data from DFT calculations and experimental results, can be used to predict the activity and selectivity of catalyst systems for processes like ethylene oligomerization. google.com These predictive models can screen vast numbers of potential ligand and cocatalyst structures, identifying promising candidates for experimental validation and significantly reducing the time and resources required for catalyst development. google.com

The future of cocatalyst design will likely involve a synergistic loop between predictive modeling, automated high-throughput experimentation, and advanced characterization. researchgate.net Machine learning algorithms will be essential for analyzing the large datasets generated and for building models that can guide the reverse engineering of cocatalysts like IBAO with tailored properties for specific catalytic applications. nih.gov

Conclusion and Outlook

Summary of Key Academic Contributions and Remaining Knowledge Gaps

Academic research has established isobutylaluminoxane (IBAO) as a significant cocatalyst in the field of coordination polymerization, particularly for olefins. uvic.ca Key contributions have centered on its synthesis, primarily through the controlled hydrolysis of triisobutylaluminum (B85569) (TIBA), and its application as an activator for metallocene and other single-site catalysts. uvic.caresearchgate.netresearchgate.net Studies have demonstrated that IBAO can serve as an effective, and in some cases economically advantageous, alternative or adjunct to the more extensively studied methylaluminoxane (B55162) (MAO). researchgate.netmdpi.com Research has shown that different synthesis protocols, such as hydrolysis with water vapor versus ice, can yield IBAO species with varying structural stability and co-catalytic activity in ethylene (B1197577) copolymerization. researchgate.net Furthermore, continuous-flow platforms have been developed for a more controllable and safer synthesis of IBAO, achieving high yields and superior co-catalytic activity. researchgate.net